molecular formula C44H64N12O13 B15137442 Prostate Specific Antigen Substrate

Prostate Specific Antigen Substrate

Cat. No.: B15137442
M. Wt: 969.1 g/mol
InChI Key: NEIZLGXRBMPOOJ-CVUOCSEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prostate-Specific Antigen (PSA) is a serine protease enzyme produced primarily by the prostate gland. Its substrate specificity is critical for its physiological role in liquefying seminal fluid and its pathological role in prostate cancer progression. The canonical PSA substrate is the peptide glutaryl-hypusine-alanine-serine-cyclohexylglycine-glutamine (Glutaryl-Hyp-Ala-Ser-Chg-Gln), which is cleaved at the Ser-Chg bond . This substrate has been extensively studied for its utility in diagnostic assays and targeted therapies. Modifications to this sequence, such as incorporating D-retro-inverso-peptides and fluorometric tags like 7-amino-4-methylcoumarin (7-AMC), have enhanced its specificity and stability in plasma .

Properties

Molecular Formula

C44H64N12O13

Molecular Weight

969.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(morpholine-4-carbonylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)pentanediamide

InChI

InChI=1S/C44H64N12O13/c1-24(2)16-31(40(63)51-30(9-10-36(46)59)38(61)49-26-7-8-28-25(3)17-37(60)69-35(28)19-26)52-39(62)29(6-4-5-11-45)50-42(65)33(21-57)54-43(66)34(22-58)53-41(64)32(18-27-20-47-23-48-27)55-44(67)56-12-14-68-15-13-56/h7-8,17,19-20,23-24,29-34,57-58H,4-6,9-16,18,21-22,45H2,1-3H3,(H2,46,59)(H,47,48)(H,49,61)(H,50,65)(H,51,63)(H,52,62)(H,53,64)(H,54,66)(H,55,67)/t29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

NEIZLGXRBMPOOJ-CVUOCSEZSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)NC(=O)N4CCOCC4

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)NC(=O)N4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prostate Specific Antigen Substrate typically involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acid is activated using reagents such as carbodiimides or uronium salts and then coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane.

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the substrate is inserted into a suitable expression vector, which is then introduced into a host organism (e.g., E. coli). The host organism produces the substrate, which is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Prostate Specific Antigen Substrate undergoes various chemical reactions, including:

    Hydrolysis: The primary reaction catalyzed by Prostate Specific Antigen, where the substrate is cleaved into smaller peptides or amino acids.

    Oxidation and Reduction: These reactions can modify the substrate’s amino acid residues, affecting its interaction with Prostate Specific Antigen.

    Substitution: Specific amino acid residues in the substrate can be substituted to study the enzyme’s specificity and activity.

Common Reagents and Conditions:

    Hydrolysis: Typically occurs in aqueous solutions at physiological pH and temperature.

    Oxidation: Can be induced using oxidizing agents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol are used.

Major Products: The major products formed from these reactions include smaller peptides and free amino acids, which can be analyzed to determine the enzyme’s activity and specificity.

Scientific Research Applications

Prostate Specific Antigen Substrate has numerous applications in scientific research:

    Chemistry: Used to study the catalytic mechanisms of serine proteases and to develop inhibitors that can modulate enzyme activity.

    Biology: Helps in understanding the physiological role of Prostate Specific Antigen in seminal fluid liquefaction and fertility.

    Medicine: Crucial for developing diagnostic assays for prostate cancer and for designing targeted therapies that inhibit Prostate Specific Antigen activity.

    Industry: Employed in the production of diagnostic kits and therapeutic agents targeting Prostate Specific Antigen.

Mechanism of Action

Prostate Specific Antigen Substrate interacts with the active site of Prostate Specific Antigen, where it undergoes hydrolysis. The enzyme’s catalytic triad, consisting of histidine, aspartic acid, and serine residues, facilitates the cleavage of peptide bonds in the substrate. This process releases smaller peptides or amino acids, which can then participate in various biological functions. The cleavage of insulin-like growth factor binding protein-3 (IGFBP3) by Prostate Specific Antigen, for example, releases insulin-like growth factor, enhancing its mitogenic capabilities .

Comparison with Similar Compounds

Key Research Findings

Plasma Stability : Modifying the N-terminal of PSA substrates with D-retro-inverso-peptides reduces degradation by plasma proteases, increasing half-life from 2 hours to >24 hours .

Diagnostic Utility: PSA substrates with fluorometric tags (e.g., 7-AMC) enable real-time monitoring of PSA activity in serum, achieving a limit of detection (LOD) of 0.1 ng/mL .

Therapeutic Targeting: Peptide substrates conjugated to cytotoxic agents (e.g., doxorubicin) show selective tumor cell killing in xenograft models, with a 10-fold reduction in off-target toxicity compared to free drugs .

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